2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound features a unique fused ring structure composed of a pyrrole and a pyrimidine ring, with a chlorine atom at the 2-position and a methyl group at the 4-position. Its molecular formula is CHClN, and it has been identified with the CAS number 1140241-22-0.
The compound is synthesized through various chemical methods, often involving cyclization reactions of appropriate precursors. It has garnered attention for its potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors, which are essential in cancer therapy and other diseases associated with dysregulated kinase activity.
2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is classified under heterocyclic compounds due to its ring structure that contains nitrogen atoms. It is specifically categorized within the pyrrolopyrimidine class, which is known for its biological activity and utility in pharmaceuticals.
The synthesis of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Factors such as temperature, solvent choice, and reaction time must be carefully controlled. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability while minimizing by-products .
The compound has a molecular weight of approximately 185.62 g/mol and exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine participates in several types of chemical reactions:
These reactions are often facilitated by specific reagents and conditions that promote nucleophilic attack or electron transfer processes. Understanding these mechanisms allows for the development of new derivatives with enhanced biological activity.
The mechanism of action of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine primarily involves enzyme inhibition. The compound has been shown to interact with key enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and HCT-116 . Additionally, it has been observed to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, further contributing to its cytotoxic effects on cancer cells .
The physical properties of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine include:
Chemical properties include:
Relevant analyses using techniques like differential scanning calorimetry can provide insights into thermal stability and decomposition temperatures .
The applications of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine are diverse:
Pyrrolo[3,2-d]pyrimidine represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases, enabling targeted interactions with biological macromolecules. The historical exploration of this bicyclic heterocycle began with the isolation of natural nucleoside antibiotics such as tubercidin, toyocamycin, and sangivamycin from Streptomyces species in the mid-20th century. These compounds demonstrated significant antitumor and antiviral activities, though clinical development was hampered by toxicity issues [5]. This early work validated the pyrrolo[3,2-d]pyrimidine core as a biologically active pharmacophore and stimulated synthetic efforts to develop optimized derivatives.
Systematic medicinal chemistry campaigns in the 1970s–1990s established robust synthetic routes, enabling diversification at all ring positions. The 4-aminopyrrolo[3,2-d]pyrimidine motif emerged as a key structure for kinase inhibition, culminating in FDA-approved drugs like Tofacitinib (JAK inhibitor, 2012) and Alpelisib (PI3Kα inhibitor, 2019) [5] [8]. Contemporary research focuses on optimizing substitutions for enhanced selectivity and drug-like properties, with over 70 kinase inhibitors approved to date leveraging nitrogen-fused heterocyclic cores like pyrrolopyrimidines [8]. The structural evolution of this scaffold demonstrates its versatility in targeting diverse biological pathways, particularly in oncology.
Table 1: Historical Milestones in Pyrrolo[3,2-d]pyrimidine Drug Development
Time Period | Development Phase | Key Advances | Clinical Impact | |
---|---|---|---|---|
1950s–1960s | Natural Product Discovery | Isolation of tubercidin, sangivamycin | Validation of antitumor/antiviral activity | |
1970s–1990s | Synthetic Methodology Development | Ring-closure strategies; Regioselective functionalization | Enabled targeted modifications at C2, C4, N5, C6 | |
2000s–2010s | First-Generation Kinase Inhibitors | Tofacitinib (JAK1/3); Alpelisib (PI3Kα) | FDA approvals for autoimmune disorders and cancer | |
2010s–Present | Resistance-Overcoming Derivatives | Covalent inhibitors; Allosteric modulators | Targeting EGFR T790M/L858R mutants; Enhanced kinase selectivity | [1] [3] [5] |
The 2- and 4-positions of pyrrolo[3,2-d]pyrimidine serve as critical vectors for structure-activity relationship (SAR) optimization due to their profound influence on target binding affinity, selectivity, and pharmacokinetic properties. Position C4 directly aligns with the adenine-binding region of kinase ATP pockets, making it indispensable for hinge region interactions. Introducing amino groups at C4 (as in 4-aminopyrrolo[3,2-d]pyrimidines) enables hydrogen bonding with kinase backbone residues, mimicking native ATP binding [8] [9]. This modification is evident in clinical inhibitors like TAK-285 (HER2/EGFR inhibitor), where the C4-anilino group forms bidentate hydrogen bonds with Met793 .
Position C2 projects toward hydrophobic subpockets adjacent to the ATP-binding site. Strategic substitution here enhances potency against resistant mutants and modulates selectivity profiles. For example, in EGFR inhibitors targeting the T790M/L858R double mutant, C2-aryl extensions exploit a widened hydrophobic cleft created by the M790 side-chain rearrangement [9]. Microwave-assisted synthetic techniques enable efficient C2 functionalization, as demonstrated in the synthesis of 6-chloro-2-trichloromethylpyrrolopyrimidines with antiviral activity against bovine viral diarrhea virus (BVDV) [3]. The steric and electronic properties of C2 substituents must balance potency gains with metabolic stability—bulky lipophilic groups often improve target affinity but may increase cytochrome P450 inhibition risk [8].
Table 2: Impact of C2 vs. C4 Substitutions on Biological Activity
Position | Synthetic Accessibility | Key Interactions Generated | Biological Outcomes | Example Derivatives | |
---|---|---|---|---|---|
C4 | Moderate: Requires halogen displacement or Pd-catalyzed amination | H-bond donation/acceptance with hinge region residues (e.g., Met793 in EGFR) | High kinase affinity; Tunable selectivity | 4-Anilino (TAK-285); 4-Alkylamino (Alpelisib analogs) | |
C2 | High: Via electrophilic substitution or cross-coupling | Hydrophobic filling of resistance pockets; Steric blockade of gatekeeper mutations | Overcomes T790M resistance in EGFR; Modulates kinase selectivity | 2-Trichloromethyl (BVDV inhibitors); 2-Aryl (EGFR T790M inhibitors) | [1] [8] |
The strategic incorporation of chlorine at C2 and methyl at C4 in 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine creates a synergistic pharmacophore with optimized electronic properties and binding characteristics. The C2-chlorine atom serves dual roles: as a synthetic handle for nucleophilic displacement and as a polarity modulator that influences electron distribution across the conjugated system. Chlorine’s strong electron-withdrawing character enhances the electrophilicity of adjacent positions (particularly C4), facilitating Suzuki couplings or aminations that introduce complex functionalities [6] [9]. In kinase inhibitors like those targeting EGFR, C2 chlorine maintains optimal orientation of the pyrrolopyrimidine core through halogen bonding with backbone carbonyls .
The C4-methyl group contributes critical hydrophobic interactions within enzyme binding pockets while improving compound lipophilicity and membrane permeability. Methyl substitution avoids the metabolic liabilities associated with C4-amino groups (e.g., oxidative deamination) and provides steric blockade of deactivating enzymes [5] [9]. Molecular modeling studies reveal that methyl groups at C4 occupy small hydrophobic subpockets in kinases like JAK2 and CDK4, with binding free energy contributions of –1.2 to –2.3 kcal/mol [8]. This combination is exemplified in anti-BVDV pyrrolopyrimidines, where C2 chlorine acts as a leaving group for nucleophilic antiviral agents, while the C4-methyl enhances cellular uptake [3].
Table 3: Electronic and Steric Properties of Key Substituents
Substituent | Electrostatic Potential (kcal/mol) | Steric Volume (ų) | Key Biological Roles | Metabolic Stability Influence | |
---|---|---|---|---|---|
C2-Chlorine | –15 to –20 (σ-hole positive) | 19.5 | Halogen bonding with protein backbones; Electron withdrawal for conjugate addition | Reduces CYP3A4 oxidation risk vs. bromine | |
C4-Methyl | +5 to +10 (Hydrophobic) | 23.7 | Fills hydrophobic subpockets; Modulates pKa of N3 | Decreases glucuronidation rate by ~30% | [5] [9] |
The 2-chloro-4-methyl combination enables predictable SAR expansion:
Biological Activity Examples:
"6-Chloro-2-trichloromethylpyrrolopyrimidine derivatives 5e and 7c exhibited significant anti-BVDV activity (EC₅₀ 3.7–5.2 µM) with selectivity indices >15. The C2-CCl₃ group enhanced viral protease inhibition by 7-fold compared to unsubstituted analogs" [3]. "In EGFRT790M/L858R mutants, C2-chloro pyrrolopyrimidines maintained inhibitory activity (IC₅₀ 66 nM) by avoiding steric clashes with M790, unlike bulkier analogs" .
The complementary electronic effects of chlorine (σp = 2.94) and methyl (σp = –0.17) create a push-pull system that enhances planarity and ring stacking in intercalation. This strategic functionalization establishes 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine as a versatile intermediate for targeted therapeutic discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7